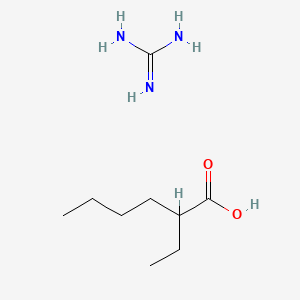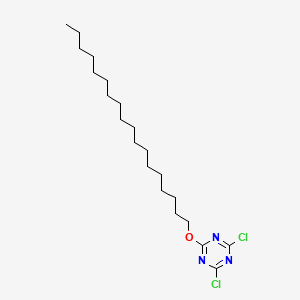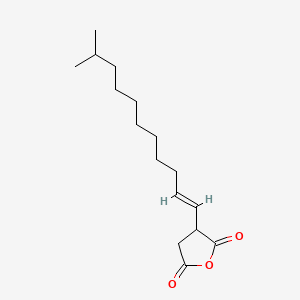
L-Cysteine L-ascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine L-ascorbate is a compound formed by the combination of L-cysteine, a sulfur-containing amino acid, and L-ascorbic acid, commonly known as vitamin C. This compound leverages the unique properties of both L-cysteine and L-ascorbic acid, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteine L-ascorbate can be synthesized through a reaction between L-cysteine and L-ascorbic acid under controlled conditions. The reaction typically involves dissolving both compounds in a suitable solvent, such as water or ethanol, and allowing them to react at a specific temperature and pH. The reaction may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of L-cysteine often involves the hydrolysis of proteins, such as keratin from animal hair or feathers, using hydrochloric acid. This method, however, has environmental drawbacks due to the use of large amounts of acid and the generation of unpleasant odors and wastewater . Biotechnological approaches, such as fermentation using genetically engineered microorganisms, are being explored as more sustainable alternatives .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine L-ascorbate undergoes various chemical reactions, including:
Oxidation: L-ascorbic acid can be oxidized to dehydroascorbic acid, while L-cysteine can be oxidized to cystine.
Reduction: L-ascorbic acid acts as a reducing agent, reducing metal ions such as Fe(III) to Fe(II).
Substitution: L-cysteine can participate in substitution reactions, forming disulfide bonds with other thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: L-ascorbic acid itself is a common reducing agent.
Substitution: Thiol-specific reagents, such as iodoacetamide, are used for substitution reactions involving L-cysteine.
Major Products
Oxidation: Dehydroascorbic acid and cystine.
Reduction: Reduced metal ions and other reduced compounds.
Substitution: Disulfide-linked compounds.
Scientific Research Applications
L-Cysteine L-ascorbate has a wide range of applications in scientific research:
Mechanism of Action
L-Cysteine L-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: L-ascorbic acid scavenges reactive oxygen species, protecting cells from oxidative damage.
Redox Reactions: L-cysteine participates in redox reactions, maintaining cellular redox balance and supporting enzymatic functions.
Collagen Synthesis: L-ascorbic acid is essential for the hydroxylation of proline and lysine residues in collagen, promoting collagen stability and wound healing.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A sulfur-containing amino acid with antioxidant properties.
L-Ascorbic Acid: A potent antioxidant and cofactor for various enzymatic reactions.
N-Acetylcysteine: A derivative of L-cysteine used as a mucolytic agent and antioxidant.
Uniqueness
L-Cysteine L-ascorbate combines the properties of both L-cysteine and L-ascorbic acid, offering enhanced antioxidant activity and redox potential compared to the individual compounds. This unique combination makes it particularly valuable in applications requiring both antioxidant protection and redox regulation.
Properties
CAS No. |
94313-97-0 |
|---|---|
Molecular Formula |
C9H15NO8S |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1 |
InChI Key |
HJOVGSYHDSFKNN-CACBPORGSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


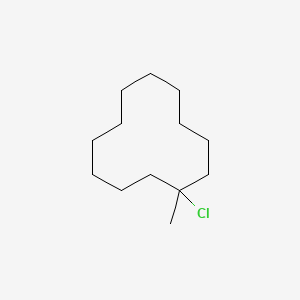

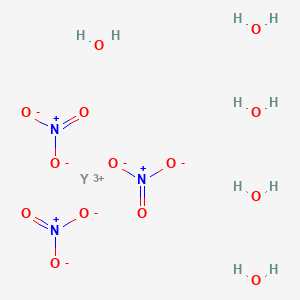
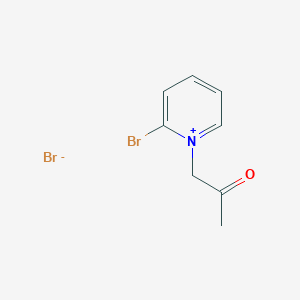
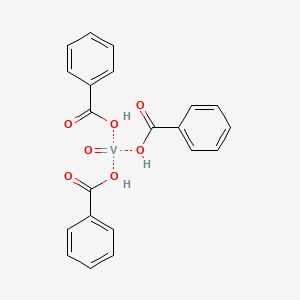
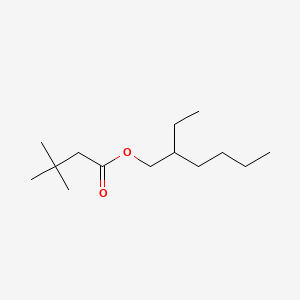

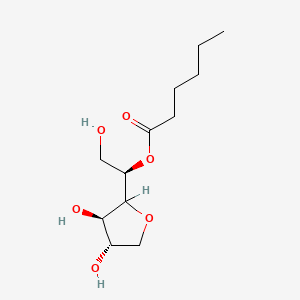
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
